molecular formula C17H20N2O3 B5835207 N-[4-(dimethylamino)phenyl]-2,3-dimethoxybenzamide

N-[4-(dimethylamino)phenyl]-2,3-dimethoxybenzamide

Cat. No.: B5835207
M. Wt: 300.35 g/mol
InChI Key: ZXAPPNXXBOJWLT-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2,3-dimethoxybenzamide, also known as DMXB-A, is a synthetic compound that has been widely studied in the field of neuroscience. It was first synthesized in the 1990s and has since been explored for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2,3-dimethoxybenzamide has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of these diseases.

Mechanism of Action

N-[4-(dimethylamino)phenyl]-2,3-dimethoxybenzamide acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is highly expressed in the brain. Activation of the α7 nAChR has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. This compound has also been shown to modulate other neurotransmitter systems, including glutamate and dopamine.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. This compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-[4-(dimethylamino)phenyl]-2,3-dimethoxybenzamide has several advantages for lab experiments. It is highly selective for the α7 nAChR, which allows for specific targeting of this receptor. It also has a long half-life, which allows for sustained activation of the receptor. However, this compound has some limitations for lab experiments. It is relatively expensive and requires specialized equipment for synthesis and purification.

Future Directions

There are several future directions for research on N-[4-(dimethylamino)phenyl]-2,3-dimethoxybenzamide. One area of interest is the potential therapeutic applications of this compound in neurological disorders. Further studies are needed to determine the optimal dosage and administration route for this compound in these disorders. Another area of interest is the potential use of this compound as a tool for studying the role of the α7 nAChR in the brain. This compound could be used to selectively activate the α7 nAChR in animal models, allowing for the study of its effects on neuronal function and behavior.

Synthesis Methods

N-[4-(dimethylamino)phenyl]-2,3-dimethoxybenzamide is synthesized by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethyl-4-aminobenzene to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-19(2)13-10-8-12(9-11-13)18-17(20)14-6-5-7-15(21-3)16(14)22-4/h5-11H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAPPNXXBOJWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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